molecular formula C5H6N6 B3271744 5-Hydrazinyl-[1,2,4]triazolo[1,5-a]pyrazine CAS No. 55366-13-7

5-Hydrazinyl-[1,2,4]triazolo[1,5-a]pyrazine

Cat. No.: B3271744
CAS No.: 55366-13-7
M. Wt: 150.14 g/mol
InChI Key: MZOZUCGJYAWIFU-UHFFFAOYSA-N
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Description

5-Hydrazinyl-[1,2,4]triazolo[1,5-a]pyrazine is a nitrogen-containing heterocyclic compound with the molecular formula C5H6N6.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydrazinyl-[1,2,4]triazolo[1,5-a]pyrazine typically involves the cyclization of appropriate hydrazine derivatives with triazole precursors. One common method includes the reaction of 3-amino-1,2,4-triazole with hydrazine hydrate under reflux conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5-Hydrazinyl-[1,2,4]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazolopyrazine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

5-Hydrazinyl-[1,2,4]triazolo[1,5-a]pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Hydrazinyl-[1,2,4]triazolo[1,5-a]pyrazine involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biological pathways. For example, it may inhibit bacterial enzymes, leading to antibacterial effects . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydrazinyl substitution, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with tailored properties .

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrazin-5-ylhydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c6-10-5-2-7-1-4-8-3-9-11(4)5/h1-3,10H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZOZUCGJYAWIFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC=N2)C=N1)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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